molecular formula C11H15BrN2O2 B8147476 Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate

Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate

Cat. No.: B8147476
M. Wt: 287.15 g/mol
InChI Key: HHYGTBOYLFFDIX-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate: is an organic compound with the molecular formula C11H15BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a tert-butyl carbamate group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate typically involves the following steps:

    Bromination: The starting material, 4-methylpyridine, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide under mild to moderate conditions.

    Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Coupling Products: Aryl or vinyl-substituted pyridines.

Scientific Research Applications

Chemistry:

    Building Block: Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It serves as a precursor in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biological Probes: It is used in the development of biological probes for studying enzyme activities and cellular processes.

Industry:

    Material Science: The compound is investigated for its applications in material science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate depends on its specific application. In catalytic reactions, it acts as a ligand or intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    Tert-butyl 6-chloro-4-methylpyridin-2-ylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 6-fluoro-4-methylpyridin-2-ylcarbamate: Similar structure but with a fluorine atom instead of bromine.

    Tert-butyl 6-iodo-4-methylpyridin-2-ylcarbamate: Similar structure but with an iodine atom instead of bromine.

Uniqueness:

    Reactivity: The bromine atom in tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate provides a balance between reactivity and stability, making it suitable for various chemical transformations.

    Versatility: The compound’s structure allows for diverse modifications, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-(6-bromo-4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-8(12)13-9(6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYGTBOYLFFDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a flask were added tert-butyl carbamate (5.6 g, 47.8 mmol) and 2,6-dibromo-4-methyl-pyridine (12 g, 47.8 mmol) followed by degassed 2-MeTHF (120 mL). Solid sodium tert-butoxide (4.6 g, 47.8 mmol) was then added followed by tris(dibenzylideneacetone)dipalladium(0) (1.1 g, 1.2 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene (1.1 g, 2.4 mmol), and the solution evacuated and refilled with nitrogen 3 times. The solution was heated to 70° C. for 4 h and then cooled to rt. The mixture was treated with water (20 mL) and EtOAc (100 mL) and filtered through Celite®. The organic solution was washed with brine (100 mL) and then concentrated under reduced pressure. The resulting residue was purified via silica gel chromatography to afford tert-butyl (6-bromo-4-methylpyridin-2-yl)carbamate (11.2 g, 82%) as a white solid. MS ESI calcd for C11H15BrN2O2 [M+H]+ 287, found 287. 1H NMR (600 MHz, CDCl3) δ 7.70 (s, 1H), 7.13 (s, 1H), 6.95 (s, 1H), 2.29 (s, 3H), 1.49 (s, 9H) ppm.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Quantity
1.1 g
Type
catalyst
Reaction Step Four

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